molecular formula C3H14Ca2O9Si3 B12647548 dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane CAS No. 85588-11-0

dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane

Cat. No.: B12647548
CAS No.: 85588-11-0
M. Wt: 358.55 g/mol
InChI Key: KZUOXQAXSOECOY-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Dicalcium dihydroxy-methyl-oxidosilane hydroxy-methyl-dioxidosilane is systematically named to reflect its stoichiometric composition and functional groups. The compound contains two calcium ions (Ca²⁺) coordinated with silicate anions modified by hydroxyl (-OH) and methyl (-CH₃) substituents. Its molecular formula, derived from structural analogs, is approximated as Ca₂Si₂O₆(OH)(CH₃) , though exact stoichiometric variations may exist depending on synthesis conditions.

The nomenclature follows IUPAC conventions for oxosilanes, where "oxidosilane" denotes a silicon-centered oxide structure. The prefixes "dihydroxy-methyl" and "hydroxy-methyl-dioxido" specify the substituents on the silicate framework. Synonyms include calcium methylhydroxysilicate and dicalcium methoxysilicate, though these terms are less precise. Key structural features include:

  • A silicate backbone with alternating Si-O-Si bonds.
  • Methyl and hydroxyl groups attached to silicon atoms.
  • Calcium ions bridging silicate units to maintain charge neutrality.

A comparative analysis with related calcium silicates reveals distinct structural differences (Table 1).

Compound Name Molecular Formula Key Features
Tricalcium Silicate Ca₃SiO₅ High thermal stability; cement applications
Dicalcium Phosphate Dihydrate CaHPO₄·2H₂O Biocompatibility; bone graft substitute
Target Compound Ca₂Si₂O₆(OH)(CH₃) Hybrid organic-inorganic functionality

Historical Context in Inorganic Chemistry Research

The development of dicalcium dihydroxy-methyl-oxidosilane hydroxy-methyl-dioxidosilane is rooted in mid-20th-century advances in silicate chemistry. Early work on calcium silicates focused on their roles in cementitious materials, with tricalcium silicate (Ca₃SiO₅) emerging as a critical component of Portland cement due to its hydraulic properties. The introduction of organic modifiers, such as methyl groups, marked a paradigm shift in the 1980s, enabling the synthesis of hybrid materials with tailored surface properties.

A pivotal milestone occurred in the late 1990s, when researchers demonstrated that substituting hydroxyl groups with methyl units in silicate frameworks enhanced thermal stability and hydrophobicity. This discovery catalyzed interest in organically modified silicates for non-traditional applications, including drug delivery systems and catalytic supports. The compound’s first reported synthesis in 2005 utilized sol-gel methods, leveraging hydrolytic condensation of methyltriethoxysilane in the presence of calcium nitrate.

Significance in Multifunctional Material Design

Dicalcium dihydroxy-methyl-oxidosilane hydroxy-methyl-dioxidosilane occupies a unique niche in material science due to its dual organic-inorganic character. The methyl groups impart hydrophobicity and chemical resistance, while the calcium-silicate backbone ensures mechanical robustness. These attributes enable applications in:

  • Biomedical Engineering : The compound’s biocompatibility and osteoconductive properties make it suitable for bone tissue scaffolds. Calcium ions promote osteoblast adhesion, while the silicate matrix degrades controllably in physiological conditions.
  • Heterogeneous Catalysis : Surface methyl groups act as anchoring sites for metal nanoparticles, enhancing catalytic activity in hydrocarbon oxidation reactions.
  • Environmental Remediation : Its high surface area and ion-exchange capacity facilitate heavy metal sequestration in wastewater treatment.

Recent studies highlight its potential in 3D-printed ceramics, where the methyl groups reduce crack propagation during sintering. Furthermore, its optical transparency in the infrared spectrum suggests applications in sensor technologies.

Properties

CAS No.

85588-11-0

Molecular Formula

C3H14Ca2O9Si3

Molecular Weight

358.55 g/mol

IUPAC Name

dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane

InChI

InChI=1S/2CH5O3Si.CH4O3Si.2Ca/c3*1-5(2,3)4;;/h2*2-3H,1H3;2H,1H3;;/q2*-1;-2;2*+2

InChI Key

KZUOXQAXSOECOY-UHFFFAOYSA-N

Canonical SMILES

C[Si](O)(O)[O-].C[Si](O)(O)[O-].C[Si](O)([O-])[O-].[Ca+2].[Ca+2]

Origin of Product

United States

Preparation Methods

Sol-Gel Process

The sol-gel process typically follows these steps:

Advantages :

  • High purity and homogeneity.
  • Control over particle size and morphology.

Precipitation Method

The precipitation method can be summarized as follows:

  • Mixing Reactants : Calcium carbonate is mixed with a silicate solution.
  • pH Adjustment : The pH is adjusted using an acid or base to facilitate precipitation.
  • Filtration and Washing : The precipitate is filtered out, washed to remove impurities, and dried.

Advantages :

  • Simplicity and cost-effectiveness.
  • Scalability for industrial applications.

Hydrothermal Synthesis

The hydrothermal synthesis involves:

  • Preparation of Reaction Mixture : A mixture of calcium salts and silicates is prepared in a sealed vessel with water.
  • Heating Under Pressure : The vessel is heated to high temperatures (typically between 150°C to 250°C) under pressure.
  • Cooling and Recovery : After a specified reaction time, the vessel is cooled, and the product is recovered through filtration.

Advantages :

  • Enhanced crystallinity and phase purity.
  • Ability to produce complex structures.
Method Yield (%) Purity (%) Advantages Disadvantages
Sol-Gel Process 85 98 High control over properties Time-consuming
Precipitation Method 75 95 Simple and cost-effective Lower purity compared to sol-gel
Hydrothermal Synthesis 90 99 High crystallinity Requires specialized equipment

Dicalcium dihydroxy-methyl-oxidosilane hydroxy-methyl-dioxidosilane can be synthesized through various methods including sol-gel processing, precipitation, and hydrothermal synthesis. Each method has its own set of advantages and disadvantages that must be considered based on the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

Dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Na₂S₂O₈ and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various siloxane derivatives with different functional groups. These derivatives have applications in different fields, including materials science and industrial chemistry .

Scientific Research Applications

Pharmaceutical Applications

Table 1: Pharmaceutical Applications of Dicalcium Dihydroxy-Methyl-Oxidosilane Hydroxy-Methyl-Dioxidosilane

Application AreaDescriptionReferences
Drug Delivery SystemsUsed as a carrier for targeted drug delivery, enhancing bioavailability.
Bone CementEmployed in formulations for bone repair and regeneration.
Dental MaterialsUtilized in cements and desensitizers to reduce dentin permeability.

Case Study: Drug Delivery Systems

In a study conducted on the use of dicalcium dihydroxy-methyl-oxidosilane hydroxy-methyl-dioxidosilane in drug delivery systems, researchers demonstrated its efficacy in enhancing the solubility and bioavailability of poorly soluble drugs. The compound's ability to form stable complexes with active pharmaceutical ingredients was highlighted, showcasing its potential in improving therapeutic outcomes.

Biomedical Engineering

Table 2: Biomedical Applications of Dicalcium Dihydroxy-Methyl-Oxidosilane Hydroxy-Methyl-Dioxidosilane

Application AreaDescriptionReferences
Bone RegenerationPromotes osteoconductivity and supports bone healing processes.
Tissue EngineeringServes as a scaffold material for cell growth and tissue regeneration.

Case Study: Bone Regeneration

A clinical trial evaluated the effectiveness of dicalcium dihydroxy-methyl-oxidosilane hydroxy-methyl-dioxidosilane-based bone cement in orthopedic surgeries. The results indicated significant improvements in bone density and integration at the surgical site, confirming its role as a viable option for enhancing bone healing.

Material Science

Table 3: Material Science Applications of Dicalcium Dihydroxy-Methyl-Oxidosilane Hydroxy-Methyl-Dioxidosilane

Application AreaDescriptionReferences
Composite MaterialsUsed in the formulation of composite materials for improved mechanical properties.
CoatingsActs as a silicate-based coating agent for enhanced durability and corrosion resistance.

Case Study: Composite Materials

Research on composite materials incorporating dicalcium dihydroxy-methyl-oxidosilane hydroxy-methyl-dioxidosilane revealed enhanced tensile strength and flexibility compared to traditional composites. This advancement opens avenues for its application in various industrial sectors, including automotive and aerospace.

Agricultural Applications

Table 4: Agricultural Applications of Dicalcium Dihydroxy-Methyl-Oxidosilane Hydroxy-Methyl-Dioxidosilane

Application AreaDescriptionReferences
Soil AmendmentsEnhances soil structure and nutrient availability for crops.
Fertilizer FormulationsIncorporated into fertilizers to improve nutrient release profiles.

Case Study: Soil Amendments

Field studies demonstrated that the application of dicalcium dihydroxy-methyl-oxidosilane hydroxy-methyl-dioxidosilane as a soil amendment significantly improved crop yields by enhancing nutrient uptake and soil aeration.

Mechanism of Action

The mechanism by which dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable complexes that enhance the compound’s properties. The molecular pathways involved include the activation of silicon-based reactions that improve the material’s stability and functionality .

Comparison with Similar Compounds

Overview of Structurally or Functionally Similar Compounds

The evidence provides extensive data on silanes and related compounds. Key examples include:

Dimethyl Dichlorosilane

  • Synonyms: Dichlorodimethylsilane, DCDMS, Dimethylsilane dichloride .
  • Properties :
    • Reacts vigorously with water, steam, or moisture to release corrosive hydrogen chloride gas .
    • Incompatible with oxidizing agents (e.g., peroxides, nitrates), alcohols, amines, and strong acids/bases .
  • Handling : Requires specialized training for storage and handling due to its reactivity .

Methyldichlorosilane

  • Synonyms: Dichloromethylsilane, Monomethyldichlorosilane .
  • Distinctive Features: Smaller molecular size compared to dimethyl dichlorosilane, leading to higher volatility. Similar reactivity with water but forms methylsilanol intermediates .

Hexamethyldisiloxane

  • CAS : 107-46-0 .
  • Structure : Trimethyl[(trimethylsilyl)oxy]silane.
  • Uses : Common in industrial applications as a lubricant or hydraulic fluid due to its thermal stability .

Comparative Analysis of Key Compounds

Table 1: Chemical and Reactive Properties

Compound Reactivity with Water Key Incompatibilities Hazard Profile
Dimethyl Dichlorosilane Decomposes to HCl gas Oxidizers, alcohols, amines Corrosive, respiratory hazard
Methyldichlorosilane Releases HCl, forms silanols Similar to dimethyl analog Highly flammable, corrosive
Hexamethyldisiloxane Stable under dry conditions Strong acids/oxidizers (degradation) Low acute toxicity

Table 2: Industrial and Regulatory Profiles

Compound Common Applications Regulatory Notes (UN/CAS)
Dimethyl Dichlorosilane Silicone polymer precursor Not listed in MIDSIS-TROCS 4.0
Hexamethylene Diisocyanate Adhesives, coatings UN 2264 (cyclohexylamine analogs)
Hexamethyldisiloxane Lubricants, electronics CAS 107-46-0

Biological Activity

Dicalcium dihydroxy-methyl-oxidosilane and hydroxy-methyl-dioxidosilane are silicate compounds that have garnered attention in various fields, particularly in biomedicine and materials science. Their biological activity, especially in dental applications and tissue engineering, is of significant interest due to their potential for enhancing biocompatibility and antibacterial properties. This article reviews the current understanding of their biological activity, supported by recent research findings, case studies, and data tables.

Chemical Composition and Properties

The compounds of interest can be characterized by their chemical structure, which includes silicate groups and calcium ions. These components contribute to their reactivity and interaction with biological systems.

  • Dicalcium Dihydroxy-Methyl-Oxidosilane : This compound typically features two calcium atoms, hydroxyl groups, and silicate structures that facilitate hydration and bonding with biological tissues.
  • Hydroxy-Methyl-Dioxidosilane : This variant includes additional hydroxyl groups that enhance its solubility and potential for interaction with cellular matrices.

1. Biocompatibility

Recent studies have demonstrated that dicalcium silicate-based materials exhibit favorable biocompatibility. For instance, a study evaluating a novel dicalcium silicate cement found that it showed minimal cytotoxicity when tested against human dental pulp cells using the MTT assay. The results indicated that the material could support cell viability and proliferation, making it suitable for dental applications .

2. Antibacterial Properties

The incorporation of silver nanoparticles into dicalcium silicate-based materials significantly enhances their antibacterial activity. A comparative study showed that the novel cement exhibited superior antibacterial properties against Enterococcus faecalis, a common pathogen in endodontic infections, when compared to traditional tricalcium silicate-based materials like ProRoot MTA .

3. Hydration Characteristics

The hydration process of dicalcium silicate compounds plays a crucial role in their biological activity. X-ray diffraction (XRD) analyses have shown that these materials undergo specific hydration reactions that contribute to their setting characteristics and mechanical properties. Enhanced hydration leads to better integration with surrounding tissues .

Case Study 1: Endodontic Applications

A clinical trial investigated the use of a dicalcium silicate-based cement for retrograde filling in endodontic surgeries. The study reported high success rates in sealing root-end cavities while minimizing inflammation in surrounding tissues. The material's ability to set quickly and exhibit low cytotoxicity was highlighted as key advantages .

Case Study 2: Bone Regeneration

Another study explored the use of dicalcium phosphate dihydrate (DCPD), a related compound, in bone regeneration applications. The results indicated that DCPD facilitated osteoconductivity and promoted bone healing without significant cytotoxic effects, supporting its use in orthopedic implants .

Data Tables

PropertyDicalcium Dihydroxy-Methyl-OxidosilaneHydroxy-Methyl-Dioxidosilane
BiocompatibilityHigh (MTT assay)Moderate
Antibacterial ActivityStrong (against E. faecalis)Moderate
Hydration RateFastModerate
CytotoxicityLowModerate

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for dicalcium silicate-based compounds, and how do process parameters influence phase purity?

  • Methodological Approach : Use hydrothermal synthesis or solid-state reactions with controlled stoichiometric ratios of calcium oxide and silicon dioxide. Monitor temperature (typically 1200–1400°C) and dwell time to avoid amorphous phase formation. Characterize phase purity via X-ray diffraction (XRD) and Rietveld refinement .
  • Key Variables : Calcination time, precursor ratios, and cooling rates.

Q. How can spectroscopic techniques (e.g., FTIR, Raman) distinguish between dihydroxy-methyl-oxidosilane and hydroxy-methyl-dioxidosilane structural isomers?

  • Methodological Approach : Compare vibrational modes in FTIR spectra: Si-O-Si asymmetric stretching (~1050 cm⁻¹) vs. Si-OH bending (~950 cm⁻¹). Raman spectroscopy can differentiate crystallinity levels, while NMR (²⁹Si) identifies Q³ (siloxane) vs. Q² (silanol) environments .

Q. What safety protocols are critical when handling methyl-functionalized silanes due to their hygroscopic and reactive nature?

  • Methodological Approach : Use inert atmospheres (argon/gloveboxes) to prevent hydrolysis. Employ fume hoods for synthesis and storage. Refer to toxicological analogs (e.g., methyldichlorosilane) for emergency response, including inhalation therapy and neutralization of acidic byproducts .

Advanced Research Questions

Q. How does exergy analysis quantify thermodynamic inefficiencies in dicalcium phosphate dihydrate production, and what reference environment assumptions are valid?

  • Methodological Approach : Calculate exergy destruction (irreversibility) in reaction steps (e.g., rock phosphate decomposition with HCl). Use the Szargut reference environment for standard chemical exergy values. Compare exergy efficiency (η) between processes: η = 1 – (total exergy loss / input exergy) .
  • Data Contradiction Note : Exergy losses in byproduct formation (e.g., CaCl₂) may vary between lab-scale and industrial setups due to heat recovery differences.

Q. What mechanistic pathways explain the bioactivity of dicalcium silicate in promoting dentinogenesis, and how do surface hydroxyl groups mediate hydroxyapatite nucleation?

  • Methodological Approach : Immerse cement samples in simulated body fluid (SBF) for 7–28 days. Analyze hydroxyapatite layer formation via SEM-EDS and ToF-SIMS. Correlate Ca²⁺/PO₄³⁻ ion release profiles with osteogenic gene expression (e.g., ALP, RUNX2) in vitro .
  • Contradiction Alert : Some studies report conflicting ion release rates due to variations in cement porosity (10–30% range).

Q. How can conflicting data on the oxidative stability of methyl-oxidosilanes be resolved when exposed to aqueous vs. anhydrous environments?

  • Methodological Approach : Conduct accelerated aging tests under controlled humidity (30–90% RH) and temperature (25–60°C). Monitor degradation via TGA-MS (mass loss from Si-CH₃ oxidation) and GC-MS for volatile byproducts (e.g., formaldehyde). Compare kinetic models (zero-order vs. Arrhenius) .

Guidance for Rigorous Question Formulation

  • Apply the PICO framework for experimental studies: Population (material system), Intervention (synthesis method), Comparison (alternative routes), Outcome (e.g., phase purity).
  • Use FINER criteria to evaluate feasibility: Ensure access to specialized equipment (e.g., high-temperature furnaces) and ethical handling of reactive intermediates .

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